molecular formula C15H13ClN2O2S B185515 Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]- CAS No. 108620-32-2

Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-

Cat. No. B185515
CAS RN: 108620-32-2
M. Wt: 320.8 g/mol
InChI Key: QPIPXTGNTAJAFO-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioxomethyl derivative of benzamide, which is a white crystalline solid used in the synthesis of various pharmaceuticals.

Scientific Research Applications

Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its anti-inflammatory properties and its ability to regulate the immune system.

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also work by regulating the immune system and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]- can have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, reduce inflammation, and regulate the immune system. It may also have neuroprotective effects by reducing oxidative stress and preventing neuronal damage.

Advantages and Limitations for Lab Experiments

Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]- has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under a wide range of conditions, making it suitable for various experimental setups. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects.

Future Directions

There are several future directions for research on Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-. One area of interest is its potential application in the treatment of neurodegenerative diseases. Further research is needed to determine its mechanism of action and efficacy in animal models. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to determine its effects on different types of inflammation and its potential side effects. Additionally, further research is needed to determine its potential as an anticancer agent and its effects on different types of cancer cells.

Synthesis Methods

Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]- can be synthesized via a multi-step process. The first step involves the reaction of 4-methoxyaniline with 4-chlorobenzoyl chloride to form 4-chloro-N-(4-methoxyphenyl)benzamide. This intermediate is then reacted with thioacetic acid to form the final product, Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-.

properties

CAS RN

108620-32-2

Molecular Formula

C15H13ClN2O2S

Molecular Weight

320.8 g/mol

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C15H13ClN2O2S/c1-20-13-8-6-12(7-9-13)17-15(21)18-14(19)10-2-4-11(16)5-3-10/h2-9H,1H3,(H2,17,18,19,21)

InChI Key

QPIPXTGNTAJAFO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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